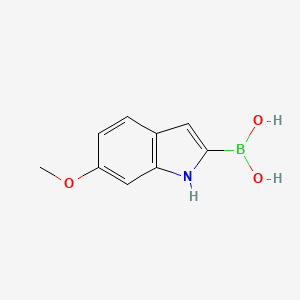
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a chemical compound that features a unique combination of a boron-containing dioxaborolane ring and an imidazole ring
Métodos De Preparación
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of an imidazole derivative with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation and moisture interference .
Synthetic Route Example:
Starting Materials: Imidazole derivative, pinacolborane.
Catalyst: Palladium complex (e.g., PdCl2(dppf)).
Solvent: Dioxane.
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, making it a valuable intermediate in organic synthesis.
Types of Reactions:
Borylation: The compound can participate in borylation reactions, where the boron atom forms new bonds with carbon atoms.
Hydroboration: It can undergo hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts.
Suzuki Coupling: The boronic ester group allows it to participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Catalysts: Palladium or copper complexes.
Solvents: Dioxane, tetrahydrofuran (THF).
Conditions: Inert atmosphere, room temperature to elevated temperatures.
Major Products:
Borylated Compounds: Formation of new C-B bonds.
Hydroborated Products: Addition of boron across double or triple bonds.
Biaryl Compounds: Products of Suzuki coupling reactions.
Aplicaciones Científicas De Investigación
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of new materials, including polymers and advanced composites.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is primarily based on its ability to form stable complexes with transition metals and its reactivity towards various organic substrates. The boron atom in the dioxaborolane ring can coordinate with metal centers, facilitating catalytic processes. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boronic esters and imidazole derivatives:
Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): Similar boronic ester but lacks the imidazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of an imidazole ring.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A tri-substituted benzene derivative with three boronic ester groups.
Uniqueness: The combination of the boronic ester and imidazole ring in this compound provides unique reactivity and versatility, making it a valuable compound in various fields of research and industrial applications.
Propiedades
Fórmula molecular |
C9H15BN2O2 |
|---|---|
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)12-6-5-11-7-12/h5-7H,1-4H3 |
Clave InChI |
QUIWOJUTFBOMBX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






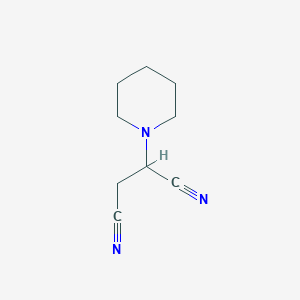


![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
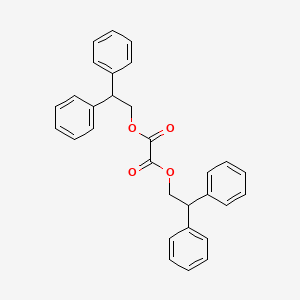
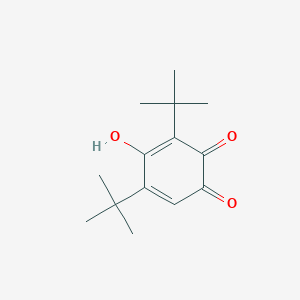
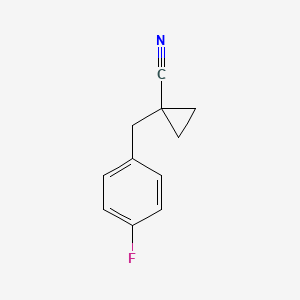
![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)
